molecular formula C21H23N3O5 B6348040 4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 1354924-99-4

4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6348040
CAS RN: 1354924-99-4
M. Wt: 397.4 g/mol
InChI Key: KDJDAXCNTHSBNP-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, or 4-DMP-6-TMPP, is a pyrimidine compound with a unique chemical structure and a wide range of potential applications. It has been studied for its potential use in the synthesis of a variety of compounds, as well as for its potential therapeutic and pharmacological effects.

Scientific Research Applications

4-DMP-6-TMPP has been studied for its potential use in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been studied for its potential therapeutic and pharmacological effects, including its ability to inhibit the growth of certain cancer cells, its potential anti-inflammatory effects, and its potential antioxidant activity. In addition, 4-DMP-6-TMPP has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Mechanism of Action

The exact mechanism of action of 4-DMP-6-TMPP is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, 4-DMP-6-TMPP has been found to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMP-6-TMPP have been studied in several animal models. In mice, 4-DMP-6-TMPP has been found to reduce inflammation, reduce oxidative stress, and reduce the risk of cardiovascular disease. In rats, 4-DMP-6-TMPP has been found to reduce the risk of certain types of cancer, reduce the risk of diabetes, and reduce the risk of stroke. In addition, 4-DMP-6-TMPP has been found to improve cognitive function in rats.

Advantages and Limitations for Lab Experiments

The advantages of using 4-DMP-6-TMPP in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. However, there are several limitations to its use in laboratory experiments. These include its short half-life, its instability in the presence of light, and its potential to interfere with other compounds.

Future Directions

The potential future directions for 4-DMP-6-TMPP research include further investigation into its therapeutic and pharmacological effects, as well as its potential use in the synthesis of new compounds. In addition, further research is needed to better understand its mechanism of action and its potential toxicity. Finally, further research is needed to develop more efficient and cost-effective methods of synthesizing 4-DMP-6-TMPP.

Synthesis Methods

The synthesis of 4-DMP-6-TMPP has been described in a number of publications. The most common method involves the reaction of 4-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidine-2-amine with an acylating agent, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide. The reaction yields a mixture of 4-DMP-6-TMPP and the acylated product, which can be separated by column chromatography.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-25-16-7-6-12(8-17(16)26-2)14-11-15(24-21(22)23-14)13-9-18(27-3)20(29-5)19(10-13)28-4/h6-11H,1-5H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJDAXCNTHSBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

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